9-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
9-(2-CHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 9-(2-CHLOROPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions usually require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols or other derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and dimethylphenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies using techniques like molecular docking and biochemical assays are often conducted to elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds include other pyrazoloquinazoline derivatives with different substituents on the aromatic rings. These compounds may share some properties but differ in their biological activity and chemical reactivity. For example:
- 9-(2-METHOXYPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE
- 9-(2-BROMOPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE These compounds highlight the importance of the specific substituents in determining the overall properties and applications of the molecule .
Properties
Molecular Formula |
C25H23ClN4O2 |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C25H23ClN4O2/c1-14-10-11-16(12-15(14)2)28-25(32)18-13-27-30-23(17-6-3-4-7-19(17)26)22-20(29-24(18)30)8-5-9-21(22)31/h3-4,6-7,10-13,23,29H,5,8-9H2,1-2H3,(H,28,32) |
InChI Key |
AZLORJPHXQEAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=CC=C5Cl)C(=O)CCC4)C |
Origin of Product |
United States |
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